molecular formula C23H32OSi B14498964 3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol CAS No. 63453-01-0

3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol

Cat. No.: B14498964
CAS No.: 63453-01-0
M. Wt: 352.6 g/mol
InChI Key: LNIWVUFDJKHVLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol is a chemical compound that features a unique combination of a silyl group, an octanol chain, and a diphenylpropene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol typically involves the reaction of diphenylpropene with a silylating agent, followed by the introduction of an octanol chain. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group into a ketone or aldehyde.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The silyl group can be replaced with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohol derivatives.

Scientific Research Applications

3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol has several scientific research applications:

    Chemistry: It is used as an intermediate in organic synthesis, aiding in the creation of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.

    Industry: Utilized in the production of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of 3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol involves its interaction with specific molecular targets. The silyl group can enhance the compound’s stability and reactivity, while the diphenylpropene moiety can interact with various biological pathways. The octanol chain may facilitate the compound’s solubility and transport within biological systems.

Comparison with Similar Compounds

Similar Compounds

  • 3-Phenyl-2-propyn-1-ol
  • 1,3-Diphenyl-2-propyn-1-ol
  • 2-Propen-1-ol

Uniqueness

3-[Diphenyl(prop-2-en-1-yl)silyl]octan-1-ol is unique due to its combination of a silyl group, an octanol chain, and a diphenylpropene moiety. This structure provides distinct chemical and physical properties, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

CAS No.

63453-01-0

Molecular Formula

C23H32OSi

Molecular Weight

352.6 g/mol

IUPAC Name

3-[diphenyl(prop-2-enyl)silyl]octan-1-ol

InChI

InChI=1S/C23H32OSi/c1-3-5-8-13-23(18-19-24)25(20-4-2,21-14-9-6-10-15-21)22-16-11-7-12-17-22/h4,6-7,9-12,14-17,23-24H,2-3,5,8,13,18-20H2,1H3

InChI Key

LNIWVUFDJKHVLN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(CCO)[Si](CC=C)(C1=CC=CC=C1)C2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.